Cas no 168072-32-0 (2,4-dimethylpyridine-3-carbaldehyde)

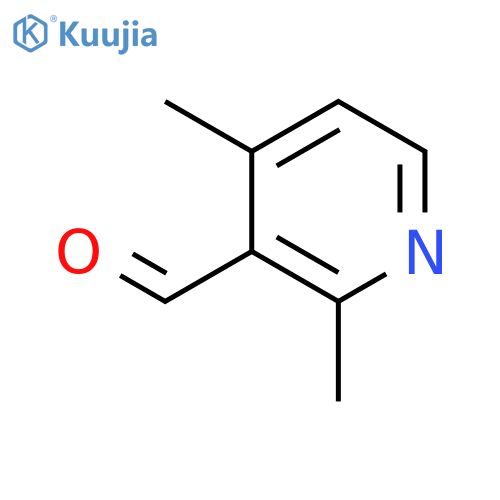

168072-32-0 structure

商品名:2,4-dimethylpyridine-3-carbaldehyde

2,4-dimethylpyridine-3-carbaldehyde 化学的及び物理的性質

名前と識別子

-

- 2,4-Dimethylnicotinaldehyde

- 2,4-dimethylpyridine-3-carbaldehyde

- 3-Pyridinecarboxaldehyde,2,4-dimethyl-

- 2,4-dimethyl-3-pyridinecarbaldehyde

- 2,4-dimethyl-3-pyridinecarboxaldehyde

- 2,4-dimethyl-pyridine-3-carbaldehyde

- 2,4-Dimethylpyridine-3-carboxaldehyde

- 3-pyridinecarbaldehyde,2,4-dimethyl

- 2,4-DiMethylpyridin-3-carbaldehyde

- 3-Pyridinecarboxaldehyde,2,4-dimethyl-(9CI)

- AKOS006308149

- CS-0447896

- F93570

- EN300-7562770

- AB63129

- 3-Pyridinecarboxaldehyde, 2,4-dimethyl-

- FT-0646946

- Z1198311053

- SCHEMBL305898

- DTXSID20439873

- CRDOBBKBXSEULR-UHFFFAOYSA-N

- MFCD11100698

- 168072-32-0

-

- インチ: InChI=1S/C8H9NO/c1-6-3-4-9-7(2)8(6)5-10/h3-5H,1-2H3

- InChIKey: CRDOBBKBXSEULR-UHFFFAOYSA-N

- ほほえんだ: CC1=C(C=O)C(=NC=C1)C

計算された属性

- せいみつぶんしりょう: 135.06800

- どういたいしつりょう: 135.068413911g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 2

- 重原子数: 10

- 回転可能化学結合数: 1

- 複雑さ: 124

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 30Ų

- 疎水性パラメータ計算基準値(XlogP): 1.1

じっけんとくせい

- 密度みつど: 1.065

- ふってん: 238.9°C at 760 mmHg

- フラッシュポイント: 104.3°C

- 屈折率: 1.555

- PSA: 29.96000

- LogP: 1.51090

2,4-dimethylpyridine-3-carbaldehyde セキュリティ情報

2,4-dimethylpyridine-3-carbaldehyde 税関データ

- 税関コード:2933399090

- 税関データ:

中国税関番号:

2933399090概要:

2933399090.他の構造上に非縮合ピリジン環を有する化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%

申告要素:

製品名、成分含有量、用途、ウロト品外観、6-カプロラクタム外観、署名日を明記してください

要約:

2933399090。構造中に水素化の有無にかかわらず、未縮合ピリジン環を含む他の化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%

2,4-dimethylpyridine-3-carbaldehyde 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTQ5221-100MG |

2,4-dimethylpyridine-3-carbaldehyde |

168072-32-0 | 95% | 100MG |

¥ 1,425.00 | 2023-04-14 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTQ5221-1G |

2,4-dimethylpyridine-3-carbaldehyde |

168072-32-0 | 95% | 1g |

¥ 5,695.00 | 2023-04-14 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTQ5221-5G |

2,4-dimethylpyridine-3-carbaldehyde |

168072-32-0 | 95% | 5g |

¥ 17,087.00 | 2023-04-14 | |

| Chemenu | CM177963-1g |

2,4-dimethylnicotinaldehyde |

168072-32-0 | 95% | 1g |

$745 | 2021-08-05 | |

| Enamine | EN300-7562770-0.1g |

2,4-dimethylpyridine-3-carbaldehyde |

168072-32-0 | 95.0% | 0.1g |

$312.0 | 2025-03-22 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTQ5221-250MG |

2,4-dimethylpyridine-3-carbaldehyde |

168072-32-0 | 95% | 250MG |

¥ 2,283.00 | 2023-04-14 | |

| Enamine | EN300-7562770-2.5g |

2,4-dimethylpyridine-3-carbaldehyde |

168072-32-0 | 95.0% | 2.5g |

$1763.0 | 2025-03-22 | |

| A2B Chem LLC | AA90215-500mg |

2,4-Dimethylnicotinaldehyde |

168072-32-0 | 95% | 500mg |

$628.00 | 2024-04-20 | |

| 1PlusChem | 1P001Y87-1g |

3-Pyridinecarboxaldehyde, 2,4-dimethyl- |

168072-32-0 | 95% | 1g |

$940.00 | 2024-06-19 | |

| abcr | AB596032-100mg |

2,4-Dimethylpyridine-3-carbaldehyde; . |

168072-32-0 | 100mg |

€381.70 | 2024-04-19 |

2,4-dimethylpyridine-3-carbaldehyde 関連文献

-

M. J. Sánchez-Miranda,B. Bonilla-Capilla,E. Sarmiento-Gómez,E. Lázaro-Lázaro,A. Ramírez-Saito,M. Medina-Noyola,J. L. Arauz-Lara Soft Matter, 2015,11, 655-658

-

3. Transition-metal catalyzed valorization of lignin: the key to a sustainable carbon-neutral futureMarkus D. Kärkäs,Bryan S. Matsuura,Timothy M. Monos,Gabriel Magallanes,Corey R. J. Stephenson Org. Biomol. Chem., 2016,14, 1853-1914

-

Guo Jiang,Jian Feng,Mengdi Zhang,Shuidong Zhang,Hanxiong Huang RSC Adv., 2016,6, 107547-107555

-

Yan Song,Xiaocha Wang,Wenbo Mi Phys. Chem. Chem. Phys., 2017,19, 7721-7727

168072-32-0 (2,4-dimethylpyridine-3-carbaldehyde) 関連製品

- 116785-23-0(4,6-Dimethylnicotinaldehyde)

- 650141-20-1(2,6-dimethylnicotinaldehyde)

- 4663-93-8(2,3-Pyridinedicarboxaldehyde)

- 2199-62-4(1H-Pyrrole-3-carboxaldehyde, 2,4-dimethyl-)

- 2199-63-5(2,5-Dimethyl-1H-pyrrole-3-carbaldehyde)

- 60032-57-7(2-methylpyridine-3-carboxaldehyde)

- 1174028-17-1(5,6-dimethylpyridine-3-carbaldehyde)

- 17619-39-5(2-methyl-1H-Pyrrole-3-carboxaldehyde)

- 920227-66-3(1-{4-3-(3-fluorophenyl)-3H-1,2,3triazolo4,5-dpyrimidin-7-ylpiperazin-1-yl}-2-phenoxyethan-1-one)

- 306937-15-5(1H-Pyrazole-5-carbonylchloride, 1-[(2,4-dichlorophenyl)methyl]-3-(1,1-dimethylethyl)-)

推奨される供給者

Amadis Chemical Company Limited

(CAS:168072-32-0)2,4-dimethylpyridine-3-carbaldehyde

清らかである:99%

はかる:1g

価格 ($):777.0